Compound Description: This series of compounds, denoted as AAP-1 to AAP-10, features a thiazolidinone ring linked to a substituted benzylidene amino group and a 4-(benzyloxy)phenyl moiety. These derivatives were synthesized and evaluated for their antimicrobial activity. Notably, several compounds in this series exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, surpassing the potency of the standard drug Ciprofloxacin [].
Relevance: These compounds share the core structure of a 4-(benzyloxy)phenyl group with 4-(benzyloxy)phenyl 2-methylpropanoate. The key structural difference lies in the presence of the thiazolidinone ring and the substituted benzylidene amino group in the AAP series, which are absent in the target compound. This structural similarity suggests a potential exploration of the target compound for antimicrobial properties [].
Compound Description: This compound serves as a crucial precursor in the synthesis of the (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives (AAP series) []. It features a thiazolidinone ring directly attached to the 4-(benzyloxy)phenyl group.
Relevance: Similar to the AAP series, this compound exhibits structural similarity to 4-(benzyloxy)phenyl 2-methylpropanoate due to the presence of the 4-(benzyloxy)phenyl group. The presence of this compound as a synthetic precursor for the AAP series further emphasizes the importance of the 4-(benzyloxy)phenyl moiety in potential drug development [].
Compound Description: This compound functions as a UV absorber and exhibits enhanced UV absorption intensity compared to its precursor α-(4-hydroxyphenylimino)-o-cresol (1) []. It features a benzyloxyphenyl group linked to a phenol ring via an imine bridge.
Relevance: This compound shares the 4-(benzyloxy)phenyl structural motif with 4-(benzyloxy)phenyl 2-methylpropanoate. The key structural difference lies in the presence of the phenol ring and imine bridge, suggesting potential modifications to the target compound for exploring its UV absorption properties [].
Compound Description: This compound incorporates a 4-(benzyloxy)phenyl substituent attached to a chromenone core fused to a naphthalene system [].
Relevance: This compound shares the 4-(benzyloxy)phenyl structural motif with 4-(benzyloxy)phenyl 2-methylpropanoate. The variations in the core structure, with the presence of chromenone and naphthalene units, offer insights into potential modifications of 4-(benzyloxy)phenyl 2-methylpropanoate for diversifying its potential applications [].
N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives
Compound Description: This class of compounds represents novel antagonists of the human androgen receptor (AR) []. They exert their action by targeting the activation function 2 (AF2) region of the receptor.
Relevance: While structurally distinct from 4-(benzyloxy)phenyl 2-methylpropanoate due to the presence of the sulfonamide and additional phenyl groups, these compounds highlight the biological relevance of the 4-(benzyloxy)phenyl moiety in medicinal chemistry. Specifically, the presence of this group in AR antagonists suggests its potential utility in developing therapeutics for androgen-dependent diseases [].
Compound Description: BOPIP serves as a ligand in the synthesis of Ru(II) polypyridyl complexes []. It features a (benzyloxy)phenyl group linked to an imidazo[4,5-f][1,10]phenanthroline moiety.
Relevance: This compound shares the 4-(benzyloxy)phenyl structural motif with 4-(benzyloxy)phenyl 2-methylpropanoate. This ligand, when complexed with Ru(II) polypyridyl, exhibits DNA binding and photocleavage properties. Such findings highlight the potential of incorporating the 4-(benzyloxy)phenyl group into larger molecular architectures for exploring novel functionalities [].
Compound Description: This chalcone derivative, characterized by single-crystal X-ray diffraction (XRD), demonstrates anti-proliferative activity against MCF-7 cancer cell lines [].
Relevance: This compound shares the 4-(benzyloxy)phenyl structural element with 4-(benzyloxy)phenyl 2-methylpropanoate. The presence of the chalcone structure in this compound, known for its various biological activities, suggests a potential avenue for modifying 4-(benzyloxy)phenyl 2-methylpropanoate to explore its anti-cancer properties [].
Compound Description: This series of compounds acts as EGFR kinase inhibitors, with promising anticancer activity against various human cancer cell lines, including A549 (non-small-cell lung tumor) [].
Relevance: The presence of the 4-(benzyloxy)phenyl group in these potent EGFR kinase inhibitors further strengthens the significance of this structural motif in medicinal chemistry. It suggests the potential of 4-(benzyloxy)phenyl 2-methylpropanoate as a starting point for designing novel anticancer agents, particularly targeting EGFR kinase [].
Compound Description: These compounds are designed as multifunctional agents for treating Parkinson’s disease. They demonstrate potent and selective inhibition of monoamine oxidase type B (MAO-B) and exhibit neuroprotective effects [].
Relevance: These compounds share the 4-(benzyloxy)phenyl structural motif with 4-(benzyloxy)phenyl 2-methylpropanoate, with an additional hydroxyl group on the phenyl ring. The presence of the benzothiazole scaffold in these MAO-B inhibitors suggests exploring similar heterocyclic modifications to 4-(benzyloxy)phenyl 2-methylpropanoate for potential applications in neurodegenerative diseases [].
Compound Description: This class of compounds exhibits blood sugar-reducing effects by activating the GPR40 enzyme, making them potential therapeutic agents for metabolic diseases such as diabetes [, ].
Relevance: These compounds, although structurally distinct from 4-(benzyloxy)phenyl 2-methylpropanoate, highlight the biological significance of the 4-(benzyloxy)phenyl motif, particularly in the context of metabolic diseases. The presence of a carboxylic acid group and an alkyne linker in these derivatives suggests potential modifications to 4-(benzyloxy)phenyl 2-methylpropanoate for exploring its antidiabetic properties [, ].
Compound Description: These structural analogs of compound QS-528, designed as FFA1 receptor agonists, show potential for treating type 2 diabetes due to their hypoglycemic effects [].
Relevance: Although structurally distinct from 4-(benzyloxy)phenyl 2-methylpropanoate, these compounds emphasize the relevance of the (benzyloxy)phenyl motif in designing antidiabetic agents. The inclusion of the aminobornyl moiety in these FFA1 agonists suggests exploring similar structural modifications to 4-(benzyloxy)phenyl 2-methylpropanoate for enhancing its potential antidiabetic activity [].
Compound Description: These novel compounds demonstrate potential as butyrylcholinesterase (BChE) inhibitors, suggesting their therapeutic potential in treating Alzheimer’s disease [].
Relevance: These compounds share the 4-(benzyloxy)phenyl structural motif with 4-(benzyloxy)phenyl 2-methylpropanoate. The presence of the pyrano[3,2-c]quinoline-3-carbonitrile scaffold in these BChE inhibitors provides insights into potential modifications of 4-(benzyloxy)phenyl 2-methylpropanoate for exploring its application in neurodegenerative disorders [].
Compound Description: BETP acts as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R) and exhibits glucose-dependent insulin secretion in rats [].
Relevance: This compound, though structurally different from 4-(benzyloxy)phenyl 2-methylpropanoate due to the presence of the pyrimidine ring and other substituents, highlights the biological relevance of the (benzyloxy)phenyl group in the context of metabolic diseases. The incorporation of the ethylsulfinyl and trifluoromethyl groups in BETP, which contribute to its interaction with the GLP-1R, provides valuable insights for modifying 4-(benzyloxy)phenyl 2-methylpropanoate to explore its potential antidiabetic properties [].
5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives and related analogues
Compound Description: This group of compounds exhibits potent and selective inhibition of monoamine oxidase type B (MAO-B) and has potential therapeutic applications for Parkinson's disease. Notably, compound 12a, a nitrile derivative within this group, displays remarkable selectivity for MAO-B over MAO-A [].
Relevance: These compounds share the 4-(benzyloxy)phenyl structural element with 4-(benzyloxy)phenyl 2-methylpropanoate. The 1,3,4-oxadiazol-2(3H)-one core, present in these potent MAO-B inhibitors, suggests a potential avenue for modifying 4-(benzyloxy)phenyl 2-methylpropanoate. This modification could lead to the development of new therapeutic agents for neurodegenerative disorders like Parkinson's disease [].
Compound Description: This compound exhibits in vitro antioxidant activity against DPPH and hydroxyl radicals and demonstrates radioprotective properties in Drosophila melanogaster model systems [].
Relevance: This compound shares the 4-(benzyloxy)phenyl structural element with 4-(benzyloxy)phenyl 2-methylpropanoate. The presence of the tetrahydropyrimidine ring in this compound, which contributes to its antioxidant and radioprotective properties, suggests a potential structural modification for 4-(benzyloxy)phenyl 2-methylpropanoate [].
Compound Description: This series of Mannich bases, derived from 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione, exhibits promising antifungal activity against various human pathogenic fungal strains [].
Relevance: These compounds share the 4-(benzyloxy)phenyl structural element with 4-(benzyloxy)phenyl 2-methylpropanoate. The 1,3,4-oxadiazole-2(3H)-thione core, coupled with the (phenylamino)methyl substituent, in these antifungal agents suggests a potential avenue for modifying 4-(benzyloxy)phenyl 2-methylpropanoate. This modification could lead to the development of new antifungal therapies [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.